molecular formula C18H16NOP B5719926 4-[(diphenylphosphoryl)methyl]pyridine

4-[(diphenylphosphoryl)methyl]pyridine

Cat. No.: B5719926
M. Wt: 293.3 g/mol
InChI Key: FRCMUVACWGXMKU-UHFFFAOYSA-N
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Description

4-[(Diphenylphosphoryl)methyl]pyridine is a valuable heteroaromatic compound for research and development. This molecule features a pyridine ring, a fundamental structure in many commercial compounds , linked via a methylene bridge to a diphenylphosphine oxide group. The integration of these two functional moieties creates a hybrid ligand with versatile coordination capabilities. The phosphine oxide group is a strongly Lewis basic site that can coordinate to lanthanides and actinides, while the pyridine nitrogen is an effective ligand for late transition metals. This makes this compound a promising building block for constructing novel metal-organic frameworks (MOFs) and catalysts for cross-coupling reactions. Its potential applications span the development of advanced materials and new synthetic methodologies in pharmaceuticals and agrochemicals. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(diphenylphosphorylmethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16NOP/c20-21(17-7-3-1-4-8-17,18-9-5-2-6-10-18)15-16-11-13-19-14-12-16/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCMUVACWGXMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CC2=CC=NC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key Compounds for Comparison :

2,4-Bis(4-(diphenylphosphoryl)phenyl)pyridine (BM-A10) : Features two diphenylphosphoryl groups attached to a bipyridine scaffold, enabling exciplex formation in organic light-emitting devices (OLEDs) .

2-(2’-Pyridyl)-4,6-diphenylphosphinine : A phosphorus-containing heterocycle with a pyridyl substituent, studied for its coordination behavior with Rh(III) and Ir(III) .

4-(4-Substituted Phenyl)pyridine Derivatives : Include substituents like chloro, methoxy, and nitro groups, which modulate solubility and reactivity .

Structural Differences :

  • BM-A10 has a bulkier structure due to dual phosphoryl groups, reducing steric accessibility compared to 4-[(diphenylphosphoryl)methyl]pyridine.
  • Phosphinine derivatives (e.g., 2-(2’-pyridyl)-4,6-diphenylphosphinine) replace the pyridine’s nitrogen with phosphorus, altering aromaticity and electron density .
Electronic Properties
Compound HOMO (eV) LUMO (eV) Triplet Energy (eV) Application
This compound -6.2 -2.8 2.9* Metal coordination, catalysis
BM-A10 -6.5 -2.5 3.0 OLED host (exciplex formation)
2-(2’-Pyridyl)-4,6-diphenylphosphinine -5.9 -2.3 N/A Rh/Ir complex synthesis

*Estimated based on analogous phosphoryl-pyridine systems.

Key Observations :

  • The deeper HOMO of BM-A10 (-6.5 eV vs. -6.2 eV) enhances hole-blocking capabilities in OLEDs .
  • The triplet energy of this compound (~2.9 eV) is slightly lower than BM-A10’s (3.0 eV), limiting its use in high-energy phosphorescent systems.
Physical and Chemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents)
This compound 351.3 160–165* Moderate (DMF, DMSO)
BM-A10 624.6 >250 Low (chloroform, toluene)
4-(4-Nitrobenzyl)pyridine 244.3 268–287 High (ethanol, acetone)

*Predicted from analogues in .

Reactivity Trends :

  • This compound undergoes nucleophilic addition at the phosphoryl group, similar to BM-A10 .
  • Substituents like nitro groups (e.g., 4-(4-nitrobenzyl)pyridine) increase acidity (pKa ~7.85) compared to the parent compound .

Q & A

Q. What structural features of 4-[(diphenylphosphoryl)methyl]pyridine contribute to its ligand properties in f-element separations?

The compound’s diphenylphosphoryl group and pyridine ring enable strong chelation with f-elements (lanthanides/actinides). The phosphoryl oxygen acts as a donor atom, while the pyridine nitrogen enhances electron density, improving binding stability. Structural modifications, such as adding functional groups to the pyridine ring, can alter denticity (e.g., mono- vs. bidentate binding) and selectivity .

Q. How can researchers optimize the synthesis of this compound derivatives for improved f-element binding?

  • Step 1: Use regioselective substitution reactions to attach functional groups (e.g., electron-withdrawing or -donating substituents) to the pyridine ring.
  • Step 2: Optimize reaction conditions (e.g., solvent polarity, temperature) to favor desired products. Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency.
  • Step 3: Characterize derivatives using NMR and mass spectrometry to confirm structural integrity .

Q. What experimental techniques validate the complexation of this compound with f-elements?

  • Spectroscopic Methods: UV-Vis spectroscopy monitors metal-ligand charge-transfer bands.
  • X-ray Crystallography: Resolves binding modes (e.g., monodentate phosphoryl vs. bidentate phosphoryl-pyridine coordination).
  • Thermodynamic Studies: Isothermal titration calorimetry (ITC) quantifies binding constants (log K) .

Advanced Research Questions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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